N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide
Description
N-[4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide is a thiazole-based small molecule featuring a 5-bromothiophene substituent at the 4-position of the thiazole ring and a 3-(4-chlorobenzenesulfonyl)propanamide chain at the 2-position. Its molecular formula is C₁₆H₁₁BrClN₂O₃S₃, with a molecular weight of 509.85 g/mol (calculated). Key structural features include:
- Thiazole core: A 1,3-thiazole ring, a heterocyclic scaffold known for diverse bioactivity.
- 4-Chlorobenzenesulfonylpropanamide: The sulfonyl group increases hydrophilicity, while the chlorophenyl moiety may contribute to target specificity.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S3/c17-14-6-5-13(25-14)12-9-24-16(19-12)20-15(21)7-8-26(22,23)11-3-1-10(18)2-4-11/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBSTHYLKUBMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. The starting materials often include 5-bromothiophene-2-carboxaldehyde, thioamide, and 4-chlorobenzenesulfonyl chloride. The synthesis may proceed through the following steps:
Formation of Thiazole Ring: The reaction between 5-bromothiophene-2-carboxaldehyde and thioamide under acidic conditions forms the thiazole ring.
Sulfonylation: The thiazole intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated thiazole with propanamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole and sulfonyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminothiophene derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally and functionally related compounds is presented below:
Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives
Key Comparative Insights:
Structural Diversity :
- The target compound distinguishes itself with a 5-bromothiophene substituent, which is absent in analogs like compound 14 (chloro-fluorophenyl) and compound 8d (oxadiazole-sulfanyl). Bromine’s electron-withdrawing nature may enhance electrophilic interactions compared to methyl or pyridinyl groups .
- Sulfonyl vs. Sulfanyl : The target’s sulfonyl group (C16H11BrClN2O3S3) improves solubility and metabolic stability relative to sulfanyl-linked compounds (e.g., 8d, 8e), which are prone to oxidation .
Physicochemical Properties :
- Molecular Weight : The target (509.85 g/mol) is heavier than simpler acetamide derivatives (e.g., 14: 282.71 g/mol) but lighter than benzothiazole-triazole hybrids (e.g., 600.09 g/mol in ).
- Melting Points : Sulfonyl-propanamide derivatives (e.g., the target and ) likely exhibit higher melting points than sulfanyl analogs (e.g., 8d: 135–136°C) due to stronger intermolecular forces .
Biological Implications :
- While compound 14 demonstrated c-Abl kinase activation , the target’s sulfonyl-propanamide chain may favor interactions with ATP-binding pockets in kinases or sulfotransferases.
- The compound in shares the sulfonyl-propanamide motif but replaces bromothiophene with pyridinyl, suggesting divergent target selectivity (e.g., kinase vs. phosphatase inhibition).
Biological Activity
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes:
- Bromothiophene moiety
- Thiazole ring
- Chlorobenzenesulfonyl group
The synthesis typically involves several steps:
- Formation of the Bromothiophene Intermediate : Synthesized by brominating thiophene using bromine or N-bromosuccinimide.
- Thiazole Ring Formation : The bromothiophene is reacted with thioamide and a base to form the thiazole ring.
- Coupling Reaction : The thiazole intermediate is then coupled with 4-chlorobenzenesulfonyl chloride in the presence of a base to yield the target compound.
Biological Activity
The biological activities associated with this compound include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of cancer cell proliferation in various models, including colorectal cancer cell lines like SW480 and HCT116, with IC50 values as low as 0.12 µM . The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. For example, it has been studied for its effects on acetylcholinesterase (AChE) and urease, showing strong inhibitory activity. Compounds bearing similar moieties have been reported to have IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating promising therapeutic applications in treating conditions like urolithiasis .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity.
- Receptor Modulation : It may also interact with cellular receptors, affecting downstream signaling pathways that regulate cell proliferation and survival .
Case Studies
- In Vitro Studies : In vitro studies have shown that related compounds significantly inhibit Wnt-dependent transcription and cancer cell proliferation. For instance, one study reported that a structurally similar compound inhibited growth in xenograft models .
- In Vivo Studies : Animal studies demonstrated that related compounds reduced the expression of proliferation markers such as Ki67 in tumor tissues, further supporting their potential as anticancer agents .
Summary Table of Biological Activities
| Activity Type | Description | IC50 Values |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | 0.12 µM (HCT116) |
| Enzyme Inhibition | AChE and urease inhibitors | 1.13 µM - 6.28 µM |
| Antimicrobial | Activity against Salmonella typhi and Bacillus subtilis | Moderate to Strong |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
